molecular formula C9H16O5S B12983365 (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

Cat. No.: B12983365
M. Wt: 236.29 g/mol
InChI Key: DTYAKZIHBAXOEK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is a chiral sulfonic acid derivative. Compounds like this are often used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid typically involves multiple steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the sulfonic acid group: This step might involve sulfonation reactions, where a sulfonic acid group is introduced using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the dioxolane ring: This can be done through acetalization reactions, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the cyclopropane ring to more oxidized forms.

    Reduction: Reduction reactions might target the sulfonic acid group, converting it to sulfonates or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like alkyl halides or nucleophiles (e.g., amines, alcohols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonates, while substitution could introduce various functional groups to the cyclopropane ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It can serve as a building block in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways involving sulfonic acids.

Medicine

    Drug Development: It could be a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry

    Agrochemicals: The compound might be used in the development of pesticides or herbicides.

    Materials Science: It could be used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in catalysis, the compound might act as a Lewis acid or base, facilitating various chemical transformations. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-sulfonic acid: Lacks the dioxolane ring.

    (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-carboxylic acid: Has a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

The presence of both the cyclopropane ring and the dioxolane ring in (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid makes it unique. This combination of structural features can impart unique reactivity and properties, making it valuable in various applications.

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonic acid

InChI

InChI=1S/C9H16O5S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3,(H,10,11,12)/t7-/m0/s1

InChI Key

DTYAKZIHBAXOEK-ZETCQYMHSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)O)C

Canonical SMILES

CC1(OCC(O1)CC2(CC2)S(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.